

Independent Verification of CPI-613 (Devimistat) Data: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: CPI703
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug CPI-613 (devimistat) with standard-of-care therapies for advanced pancreatic cancer. All quantitative data is summarized in structured tables, with detailed methodologies for cited experiments and visualizations of key pathways and processes.

Comparative Analysis of Clinical Trial Performance

The clinical development of CPI-613 (devimistat) in combination with chemotherapy has been evaluated in several clinical trials. The following tables present a summary of the key quantitative data from these studies, compared with the established efficacy of standard-of-care regimens for metastatic pancreatic cancer.

Table 1: Performance of CPI-613 (Devimistat) in Combination with Modified FOLFIRINOX (mFOLFIRINOX)

Clinical Trial	Treatment Arm	Number of Patients	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Overall Response Rate (ORR)
AVENGER 500 (Phase 3)	Devimistat + mFFX	266	11.10 months	7.8 months	Not Reported
FFX	262	11.73 months	8.0 months	Not Reported	
Phase 1 Study	Devimistat + mFFX (at MTD)	18	19.9 months	9.9 months	61%

FFX: FOLFIRINOX; mFFX: modified FOLFIRINOX; MTD: Maximum Tolerated Dose

Table 2: Performance of Standard-of-Care Regimens in Metastatic Pancreatic Cancer

Pivotal Clinical Trial	Treatment Arm	Number of Patients	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Overall Response Rate (ORR)
PRODIGE 4/ACCORD 11	FOLFIRINOX	171	11.1 months	6.4 months	31.6%
Gemcitabine	171	6.8 months	3.3 months	9.4%	
MPACT	Gemcitabine + nab-Paclitaxel	431	8.5 months	5.5 months	23%
Gemcitabine	430	6.7 months	3.7 months	7%	

Experimental Protocols

AVENGER 500 (Phase 3; NCT03504423)[1][2][3][4][5][6] [7][8][9]

- Study Design: A randomized, multicenter, open-label Phase 3 trial.
- Patient Population: Treatment-naïve patients with metastatic adenocarcinoma of the pancreas, aged 18-75 years, with an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
- Treatment Arms:
 - Experimental Arm: CPI-613 (devimistat) 500 mg/m² administered intravenously on days 1 and 3 of a 14-day cycle, in combination with modified FOLFIRINOX (oxaliplatin 65 mg/m², irinotecan 140 mg/m², leucovorin 400 mg/m², and 5-fluorouracil 400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion).[1][2][3][4][5]
 - Control Arm: Standard FOLFIRINOX (oxaliplatin 85 mg/m², irinotecan 180 mg/m², leucovorin 400 mg/m², and 5-fluorouracil 400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion).[1][3][5]
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR), and safety.

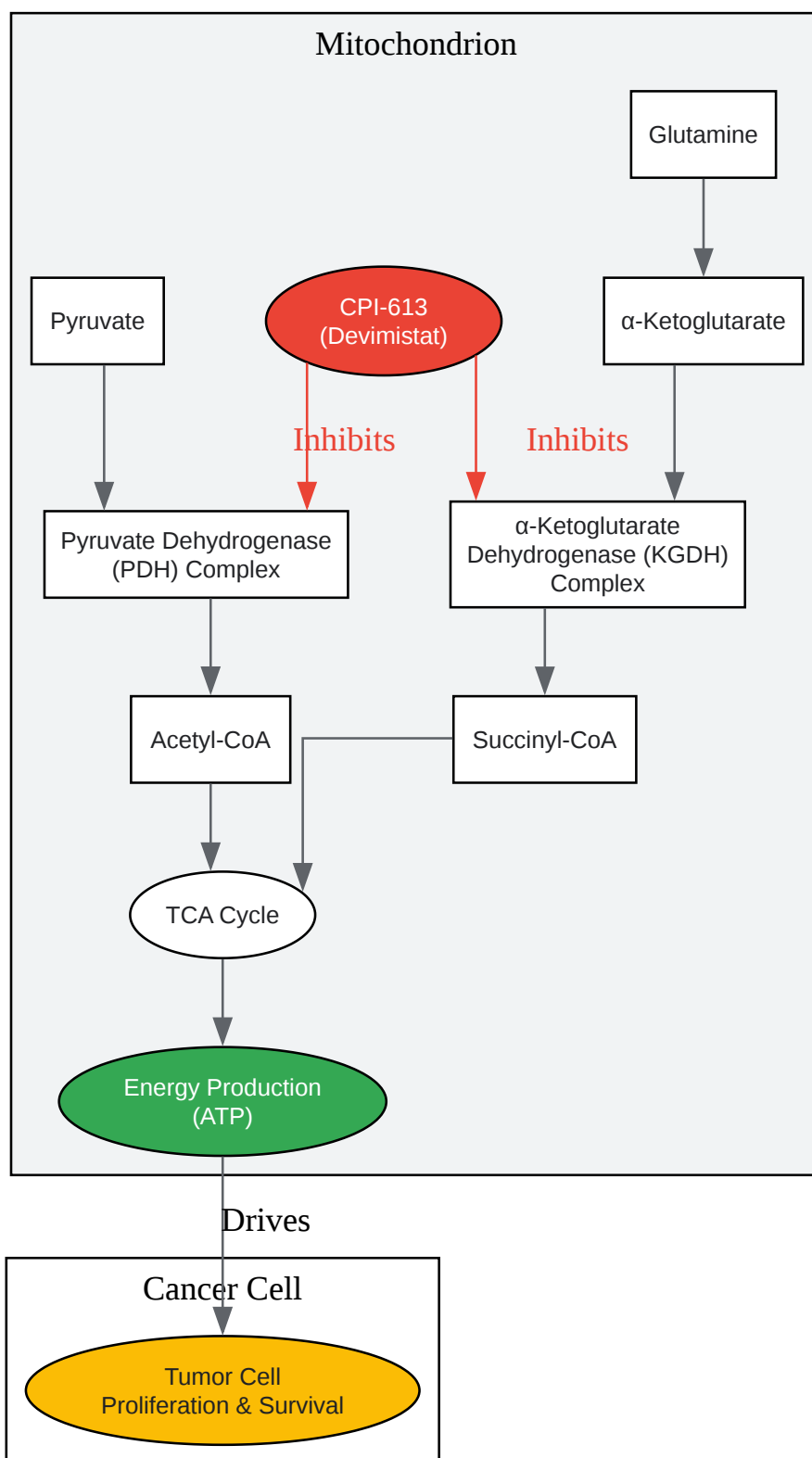
Phase 1 Study of CPI-613 with mFOLFIRINOX (NCT01835041)[1][4][11]

- Study Design: An open-label, dose-escalation Phase 1 study.
- Patient Population: Patients with newly diagnosed metastatic pancreatic adenocarcinoma with good bone marrow, liver, and kidney function, and good performance status.
- Treatment: CPI-613 in combination with modified FOLFIRINOX (oxaliplatin at 65 mg/m² and irinotecan at 140 mg/m², with 5-fluorouracil and leucovorin).

- Primary Objective: To determine the maximum tolerated dose (MTD) of CPI-613 in this combination.
- Secondary Objectives: Safety and preliminary efficacy (ORR, PFS, OS).

Visualizations

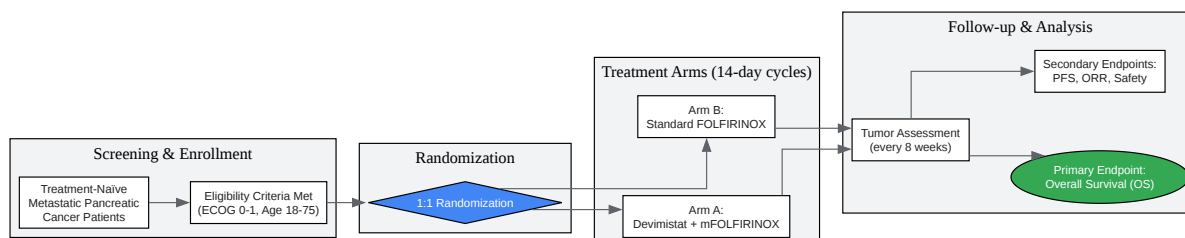
Signaling Pathway of CPI-613 (Devimistat)



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Caption: Mechanism of action of CPI-613 (devimistat).

Experimental Workflow of the AVENGER 500 Clinical Trial



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Caption: Workflow of the AVENGER 500 clinical trial.

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References

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